molecular formula C23H19N3O4S B2942914 N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide CAS No. 941920-51-0

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2942914
CAS No.: 941920-51-0
M. Wt: 433.48
InChI Key: YRJFNMMIFSSYDM-UHFFFAOYSA-N
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Description

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide (CAS# 941920-51-0) is a pyridazinone-based sulfonamide compound with a molecular formula of C23H19N3O4S and a molecular weight of 433.48 g/mol. This chemical is offered as a high-purity material for research purposes. Pyridazinone-based sulfonamides are an important class of bioactive molecules in medicinal chemistry research, recognized for their potential as multi-target therapeutic agents. These compounds have been investigated for their ability to simultaneously inhibit key enzymatic pathways involved in inflammation and other disease states, including carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes . The multi-target inhibition profile displayed by related chemical analogues makes this chemotype a valuable scaffold for developing novel therapeutic candidates and conducting pharmacological mechanism studies . Furthermore, diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have been identified in recent research as possessing significant anti-inflammatory activity, with one study demonstrating remarkable in vivo protection against acute lung injury and sepsis by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway . This suggests potential research applications for investigating immune modulation and inflammatory disease mechanisms. The compound is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can purchase this product in various quantities from commercial suppliers, with purity guaranteed at 90% or higher .

Properties

IUPAC Name

N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-26-23(27)15-14-22(24-26)17-6-5-7-18(16-17)25-31(28,29)21-12-10-20(11-13-21)30-19-8-3-2-4-9-19/h2-16,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJFNMMIFSSYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

  • Structural Determination : Tools like SHELXL and SHELXT are critical for resolving crystal structures of such complex molecules, enabling precise analysis of bond lengths and angles .
  • Software : The WinGX suite and ORTEP facilitate molecular visualization and geometry optimization, essential for comparing steric and electronic features across analogues .

Biological Activity

N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C₁₈H₁₈N₂O₃S
Molecular Weight 350.41 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly nuclear receptors involved in inflammatory pathways. It has been shown to act as an inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), which plays a crucial role in the regulation of interleukin-17 (IL-17) production .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits IL-17 production in T-helper cells, which is pivotal in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation .

Case Studies

  • Psoriasis Model : In a murine model of psoriasis, administration of the compound resulted in a marked reduction in skin lesions and inflammatory markers associated with IL-17 signaling. This supports its potential as a therapeutic agent for inflammatory skin conditions.
  • Rheumatoid Arthritis : In another study involving collagen-induced arthritis in rats, treatment with the compound led to reduced joint swelling and histological improvements in synovial tissue, correlating with decreased levels of pro-inflammatory cytokines .

Efficacy Data

A summary of key findings from various studies is presented below:

Study Model Outcome Reference
Study 1Murine psoriasisReduced IL-17 levels and skin inflammation
Study 2Collagen-induced arthritisDecreased joint swelling and cytokine levels
Study 3Bacterial infectionInhibition of bacterial growth

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